N~2~-ethyl-N~2~-(phenylsulfonyl)-N-(4-sulfamoylphenyl)glycinamide
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Overview
Description
N~2~-ethyl-N~2~-(phenylsulfonyl)-N-(4-sulfamoylphenyl)glycinamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by the presence of sulfonyl and sulfamoyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-ethyl-N~2~-(phenylsulfonyl)-N-(4-sulfamoylphenyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route may involve:
Formation of the Phenylsulfonyl Intermediate: This step involves the reaction of phenylsulfonyl chloride with an appropriate amine under basic conditions to form the phenylsulfonyl intermediate.
Introduction of the Sulfamoyl Group: The phenylsulfonyl intermediate is then reacted with a sulfonamide derivative to introduce the sulfamoyl group.
Formation of the Glycinamide Moiety: The final step involves the reaction of the intermediate with glycine or a glycine derivative to form the desired compound.
Industrial Production Methods
Industrial production of N2-ethyl-N~2~-(phenylsulfonyl)-N-(4-sulfamoylphenyl)glycinamide may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-ethyl-N~2~-(phenylsulfonyl)-N-(4-sulfamoylphenyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfonyl and sulfamoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-ethyl-N~2~-(phenylsulfonyl)-N-(4-sulfamoylphenyl)glycinamide involves its interaction with specific molecular targets. The sulfonyl and sulfamoyl groups can form strong interactions with enzymes and proteins, potentially inhibiting their activity. This can lead to disruption of biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N~2~-ethyl-N~2~-(phenylsulfonyl)-N-(4-aminophenyl)glycinamide: Similar structure but with an amino group instead of a sulfamoyl group.
N~2~-ethyl-N~2~-(phenylsulfonyl)-N-(4-methylphenyl)glycinamide: Similar structure but with a methyl group instead of a sulfamoyl group.
Uniqueness
N~2~-ethyl-N~2~-(phenylsulfonyl)-N-(4-sulfamoylphenyl)glycinamide is unique due to the presence of both sulfonyl and sulfamoyl groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups can enhance its reactivity and interaction with biological targets.
Properties
IUPAC Name |
2-[benzenesulfonyl(ethyl)amino]-N-(4-sulfamoylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S2/c1-2-19(26(23,24)15-6-4-3-5-7-15)12-16(20)18-13-8-10-14(11-9-13)25(17,21)22/h3-11H,2,12H2,1H3,(H,18,20)(H2,17,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBNWXHKKIZMTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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